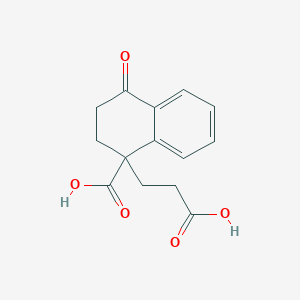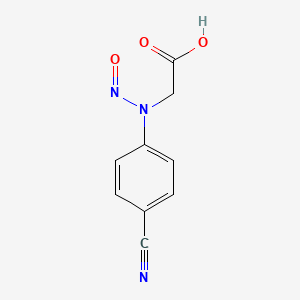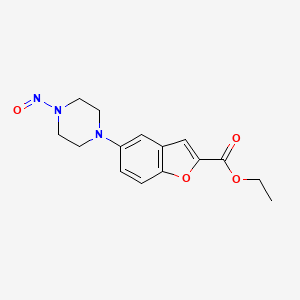
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester typically involves the reaction of benzofuran-2-carboxylic acid with 4-nitrosopiperazine in the presence of ethyl esterification agents . The reaction conditions often include the use of solvents like ethyl acetate and acetone, and the process may involve recrystallization to purify the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of 5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Reduction: Formation of 5-(4-Aminopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester has several scientific research applications:
Mécanisme D'action
The exact mechanism of action of 5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is not fully understood. it is believed to interact with 5-HT receptors and other molecular targets involved in neurotransmission and cognitive functions . The compound may modulate signaling pathways related to memory, learning, and pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Piperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: Lacks the nitroso group, which may result in different chemical reactivity and biological activity.
5-(4-Nitropiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester: An oxidized form of the compound with potentially different pharmacological properties.
Uniqueness
5-(4-Nitrosopiperazin-1-yl)benzofuran-2-carboxylic Acid Ethyl Ester is unique due to the presence of the nitroso group, which can undergo specific chemical transformations and may confer distinct biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C15H17N3O4 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
ethyl 5-(4-nitrosopiperazin-1-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-2-21-15(19)14-10-11-9-12(3-4-13(11)22-14)17-5-7-18(16-20)8-6-17/h3-4,9-10H,2,5-8H2,1H3 |
Clé InChI |
VZSQOCJDKVAGSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)

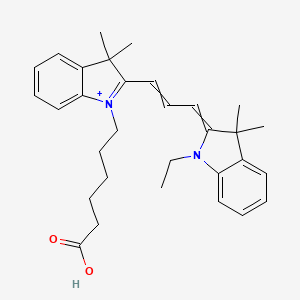
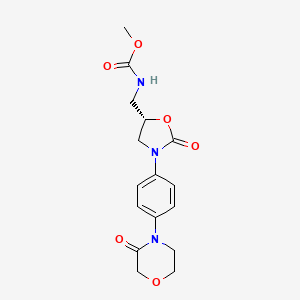
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)



